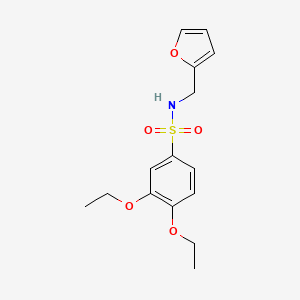

![molecular formula C17H15FN4O2S B5591884 5-(3,4-二甲氧基苯基)-4-[(3-氟苄亚甲基)氨基]-4H-1,2,4-三唑-3-硫醇](/img/structure/B5591884.png)

5-(3,4-二甲氧基苯基)-4-[(3-氟苄亚甲基)氨基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of the 1,2,4-triazole class, known for various biological and corrosion inhibition activities. It contains a triazole ring, a common motif in many pharmacologically active substances, often modified with various substituents to alter their properties for specific applications.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives involves multi-step processes typically starting from simpler compounds like hydrazides or benzoic acids, leading to the final triazole products through reactions like cyclization or condensation with other organic molecules (Labanauskas et al., 2001).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. The triazole ring often exhibits specific dihedral angles with attached phenyl rings, which can influence the compound's reactivity and interaction with other molecules (Xu et al., 2006).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as aminomethylation and cyanoethylation, often occurring at specific nitrogen atoms in the triazole ring. These reactions are crucial in modifying the compounds for potential applications in fields like pharmacology (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystalline forms, are influenced by the nature and position of substituents on the triazole ring. These properties are essential for determining the compound's suitability for various applications (Bihdan & Parchenko, 2017).

Chemical Properties Analysis

The chemical behavior of these triazole derivatives, such as their reactivity, stability, and interaction with other molecules (like metal ions or biological targets), is key to their potential use in various fields. Studies have shown that these compounds can form complexes with metals and exhibit significant biological activities (Singh et al., 2020).

科学研究应用

1. Intermolecular Interactions and Structural Analysis

Research on derivatives of 1,2,4-triazoles, including fluoro derivatives, focuses on the synthesis and characterization of these compounds. Their structures exhibit various intermolecular interactions like C–H⋯O, C–H⋯SC, and C–H⋯π, which are crucial for understanding their biological activity and physical properties. Such studies are foundational for developing new substances with potential biological activities (Shukla et al., 2014).

2. Antimicrobial Activities

The synthesis of 1,2,4-triazoles and their evaluation for antimicrobial activities is another significant application. By altering the chemical structure of these compounds, their antimicrobial properties can be enhanced or modified. This research is essential for developing new antimicrobial agents (Bayrak et al., 2009).

3. Enzyme Inhibition

Schiff’s base derivatives of triazoles have been studied for their inhibitory effects on tyrosinase activity. Understanding these interactions is vital for designing antityrosinase agents, which have applications in treating hyperpigmentation disorders and as potential anti-cancer agents (Yu et al., 2015).

4. Antioxidant and Inhibitory Activities

The antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings have been explored. Such compounds display significant inhibitory potentials, indicating their potential use in managing oxidative stress-related diseases and diabetes (Pillai et al., 2019).

5. Anti-Inflammatory Activity

Certain derivatives of 1,2,4-triazoles have demonstrated anti-inflammatory activity. This research contributes to the development of new anti-inflammatory drugs, which can be used in the treatment of various inflammatory disorders (Labanauskas et al., 2001).

6. Spectral Characterization and Biological Investigations

The synthesis and characterization of Schiff base ligands and their complexes with transition metals have been studied for their antibacterial activity and free radical scavenging ability. These studies are crucial for understanding the chemical properties and potential biological applications of these compounds (Vinusha et al., 2020).

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-[(E)-(3-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2S/c1-23-14-7-6-12(9-15(14)24-2)16-20-21-17(25)22(16)19-10-11-4-3-5-13(18)8-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPPZMUHCPXUCO-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

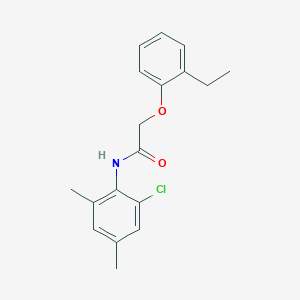

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5591837.png)

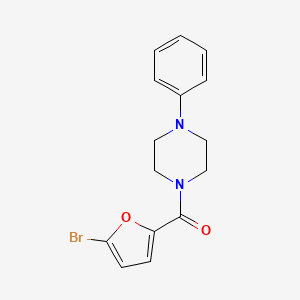

![(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591845.png)

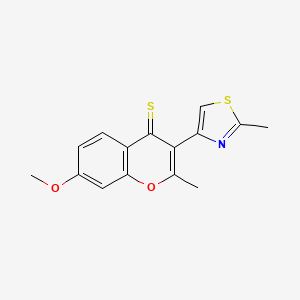

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5591848.png)

![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)

![2-(2-pyridinylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5591889.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)

![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)

![7-fluoro-3-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5591913.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5591916.png)

![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)